molecular formula C18H20ClN5O3 B2705437 2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1903086-79-2

2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine

Cat. No.: B2705437
CAS No.: 1903086-79-2
M. Wt: 389.84
InChI Key: SCPNOQZUNFOCAI-UHFFFAOYSA-N
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Description

The compound 2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is a complex organic molecule that features a combination of pyridine, tetrahydrofuran, pyrimidine, and piperazine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is chlorinated at the 5-position.

    Attachment of the Tetrahydrofuran Group: The tetrahydrofuran group is introduced via an etherification reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized and functionalized with a pyrimidine group.

    Coupling Reaction: The final step involves coupling the functionalized pyridine and piperazine rings to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran group can be oxidized to form a lactone.

    Reduction: The pyridine ring can be reduced to a piperidine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of a piperidine derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine: Similar compounds may include those with variations in the substituents on the pyridine, tetrahydrofuran, pyrimidine, or piperazine rings.

Uniqueness

    Structural Features: The unique combination of functional groups in this compound may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

IUPAC Name

[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c19-15-10-13(11-22-16(15)27-14-2-9-26-12-14)17(25)23-5-7-24(8-6-23)18-20-3-1-4-21-18/h1,3-4,10-11,14H,2,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPNOQZUNFOCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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